5-Amino-2-methylbenzofuran-3-carboxylic acid
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Overview
Description
5-Amino-2-methylbenzofuran-3-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family. The unique structure of this compound, which includes an amino group, a methyl group, and a carboxylic acid group attached to the benzofuran ring, makes it an interesting subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group to an amino group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of 5-Amino-2-methylbenzofuran-3-carboxylic acid may involve large-scale synthesis using similar synthetic routes but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methylbenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
Scientific Research Applications
5-Amino-2-methylbenzofuran-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-2-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes . Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-2-methylbenzofuran-3-carboxylic acid include other benzofuran derivatives such as:
- 5-Amino-2-methylbenzofuran
- 2-Methylbenzofuran-3-carboxylic acid
- 5-Nitro-2-methylbenzofuran-3-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both an amino group and a carboxylic acid group on the benzofuran ring. This unique combination of functional groups contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5-amino-2-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4H,11H2,1H3,(H,12,13) |
InChI Key |
OGQVYOOKRMWLPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N)C(=O)O |
Origin of Product |
United States |
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